molecular formula C15H21N3O2 B2580527 1-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)-3-methylbut-2-en-1-one CAS No. 2034498-59-2

1-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)-3-methylbut-2-en-1-one

Cat. No. B2580527
CAS RN: 2034498-59-2
M. Wt: 275.352
InChI Key: JUGXBJYUTWDNLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) . Among them, compounds ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) show the best activities with IC 50 values of 45.69 μM and 45.81 μM, respectively .


Molecular Structure Analysis

The molecular formula of the compound is C19H23N3O3. The molecular weight is 341.411.


Chemical Reactions Analysis

The compound is part of a series of novel 2-(pyridin-2-yl) pyrimidine derivatives . These compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC .


Physical And Chemical Properties Analysis

The compound is a yellow solid with a melting point of 256–257 °C .

Scientific Research Applications

Anti-Fibrosis Activity

The study by Gu et al highlights the anti-fibrotic potential of this compound. It was evaluated against immortalized rat hepatic stellate cells (HSC-T6). Notably, several derivatives exhibited better anti-fibrotic activities than Pirfenidone and Bipy55′DC. Specifically, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) demonstrated promising results, with IC50 values of 45.69 μM and 45.81 μM, respectively. These compounds effectively inhibited collagen expression and hydroxyproline content in vitro, suggesting their potential as novel anti-fibrotic drugs.

Antimicrobial Properties

Pyrimidine derivatives have been recognized for their antimicrobial activity . While specific studies on this compound are scarce, its pyrimidine core suggests potential in combating bacterial and fungal infections. Further investigations are warranted to explore its efficacy against specific pathogens.

Antiviral Applications

Similar to antimicrobial properties, pyrimidine-based compounds often exhibit antiviral effects . Although direct evidence for this compound is limited, its structural features make it a candidate for antiviral drug development. Researchers could explore its activity against specific viruses.

Antitumor Potential

Pyrimidine derivatives have been investigated as antitumor agents . While this compound’s exact role remains unexplored, its pyrimidine scaffold suggests potential in inhibiting tumor growth or metastasis. In vitro and in vivo studies are necessary to validate this hypothesis.

Chemical Biology and Medicinal Chemistry

The pyrimidine moiety is considered a privileged structure in medicinal chemistry . Researchers can explore modifications around this core to design novel compounds with diverse biological activities. This compound could serve as a starting point for drug discovery efforts.

Safety and Hazards

The compound is not intended for human or veterinary use. It is for research use only.

Future Directions

The compound has potential advancements in various fields. It might be developed into novel anti-fibrotic drugs .

properties

IUPAC Name

1-[3-(4,6-dimethylpyrimidin-2-yl)oxypyrrolidin-1-yl]-3-methylbut-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2/c1-10(2)7-14(19)18-6-5-13(9-18)20-15-16-11(3)8-12(4)17-15/h7-8,13H,5-6,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUGXBJYUTWDNLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)OC2CCN(C2)C(=O)C=C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)-3-methylbut-2-en-1-one

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